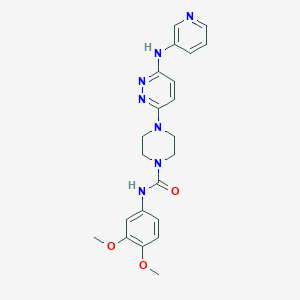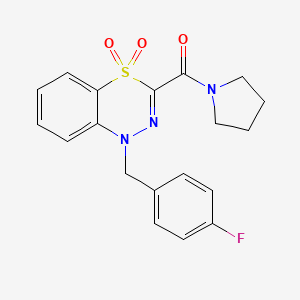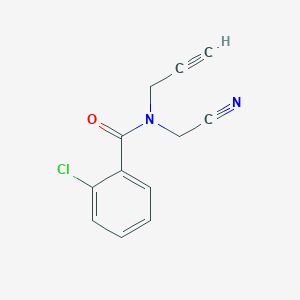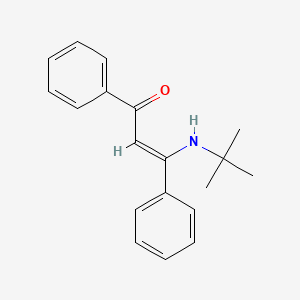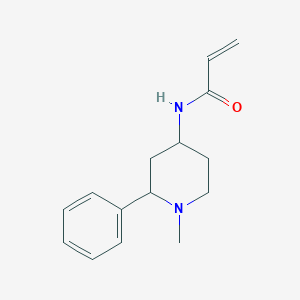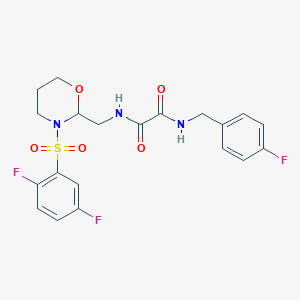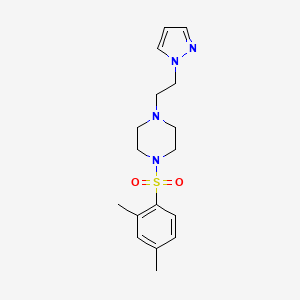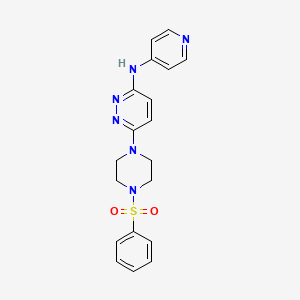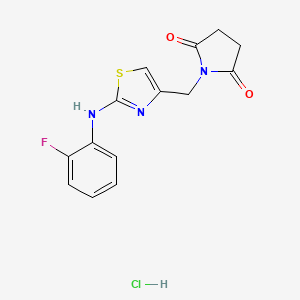![molecular formula C18H10ClN3O4 B2832713 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide CAS No. 865249-51-0](/img/structure/B2832713.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide” is a complex organic compound that contains several functional groups . It has a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . This compound also contains a 2-chlorophenyl group, a carboxamide group, and a chromene group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the 1,3,4-oxadiazole ring, the 2-chlorophenyl group, the carboxamide group, and the chromene group would all contribute to its overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups . For example, the carboxamide group might undergo hydrolysis, and the 1,3,4-oxadiazole ring might participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
科学的研究の応用
Antimicrobial and Antifungal Activities
1,3,4-Oxadiazole derivatives, similar in structure to the compound , have been synthesized and shown to possess significant antimicrobial and antifungal properties . These compounds have demonstrated efficacy against a range of bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Their structures, confirmed through various spectroscopic methods, underpin their biological activities and offer potential for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Compounds featuring 1,3,4-oxadiazole cores have been designed and synthesized for their anticancer activity . Studies have shown that these compounds exhibit moderate to excellent anticancer activities against various cancer cell lines, suggesting their potential as leads for anticancer drug development. The specificity of these compounds against different cancer cell types, such as breast, lung, and colon cancer, highlights the utility of 1,3,4-oxadiazole derivatives in cancer research (Ravinaik et al., 2021).
Antitubercular and Antioxidant Properties
Research into 1,3,4-oxadiazole derivatives has also unveiled their antitubercular and antioxidant properties . These compounds have been evaluated against Mycobacterium tuberculosis, showing promising antitubercular activity, which could be instrumental in addressing tuberculosis. Additionally, their antioxidant capabilities, assessed through various assays, indicate potential applications in combating oxidative stress and related diseases (Nayak et al., 2016).
Material Science Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have found use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystal technologies. These compounds contribute to advancements in display technology and optical materials due to their luminescent properties and ability to form stable liquid crystalline phases, offering novel approaches to creating efficient and durable electronic and photonic devices (Hamciuc et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O4/c19-13-7-3-2-6-11(13)16-21-22-18(26-16)20-15(23)12-9-10-5-1-4-8-14(10)25-17(12)24/h1-9H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYJUFNSXGHGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)
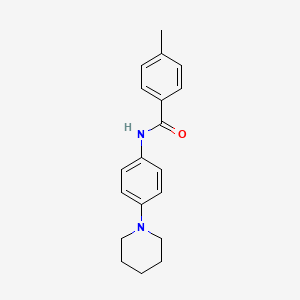
![8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide](/img/structure/B2832635.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)
